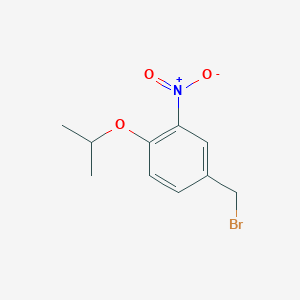

4-Bromomethyl-1-isopropoxy-2-nitro-benzene

Description

Contextualization within Halogenated Nitroaromatic Compound Chemistry

Halogenated nitroaromatic compounds are a class of organic molecules that have long been recognized for their utility as versatile intermediates in the synthesis of a wide array of industrially significant chemicals, including pharmaceuticals, agrochemicals, and dyes. The presence of both a halogen and a nitro group on the aromatic ring creates a unique electronic environment that facilitates a variety of chemical transformations.

The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The halogen atom, typically a good leaving group, can be readily displaced by nucleophiles. This reactivity profile makes halogenated nitroaromatics key precursors for introducing amino groups (via reduction of the nitro group) and other functionalities onto an aromatic scaffold.

4-Bromomethyl-1-isopropoxy-2-nitrobenzene is a specific example within this class, featuring a benzylic bromide. This adds another layer of reactivity, as the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups at this position. The interplay of the nitro, isopropoxy, and bromomethyl groups dictates the regioselectivity and reactivity of the molecule in various chemical reactions.

Strategic Importance as a Synthetic Building Block

The strategic importance of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene lies in its potential as a multifunctional building block for the construction of complex target molecules. The distinct reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.

A plausible synthetic route to this compound would involve the nitration of a suitable isopropoxy-toluene derivative, followed by the selective bromination of the methyl group, likely using N-bromosuccinimide (NBS) under radical initiation conditions. This approach is suggested by known procedures for the synthesis of structurally similar compounds. For instance, the synthesis of 2-bromo-4-nitrophenylacetonitrile involves the nitration of phenylacetonitrile (B145931) followed by bromination. google.com

The primary utility of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene is as an intermediate. The bromomethyl group can readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. Subsequently, the nitro group can be reduced to an amine, which can then undergo a plethora of further transformations, including diazotization, acylation, and alkylation. This synthetic versatility is exemplified by the use of the related compound, 1-(bromomethyl)-4-nitrobenzene, in the synthesis of pyrimidine (B1678525) derivatives with potential applications as VEGFR2 inhibitors.

Below is an interactive data table summarizing the key properties of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene.

| Property | Value |

| CAS Number | 1094273-14-9 |

| Molecular Formula | C10H12BrNO3 |

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | 4-(Bromomethyl)-1-isopropoxy-2-nitrobenzene |

Current Research Landscape and Identified Research Gaps

The current research landscape for 4-Bromomethyl-1-isopropoxy-2-nitrobenzene appears to be in its nascent stages. While the broader class of halogenated nitroaromatics is well-studied, specific research focusing exclusively on this compound is limited. Much of the available information comes from chemical suppliers, indicating its availability for research purposes.

The primary research gap is the lack of published studies detailing the specific applications and reaction scope of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene. While its potential as a synthetic building block can be inferred from the chemistry of related compounds, dedicated studies are needed to fully explore its synthetic utility.

Future research could focus on several key areas:

Exploration of its reactivity: A systematic study of its reactions with a diverse range of nucleophiles would provide a valuable dataset for synthetic chemists.

Application in medicinal chemistry: Given the prevalence of the nitroaromatic motif in drug discovery, this compound could serve as a key intermediate for the synthesis of novel bioactive molecules. Investigations into its use for creating libraries of compounds for high-throughput screening would be a valuable endeavor.

Development of novel synthetic methodologies: Research into new, more efficient, and sustainable methods for the synthesis of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene would enhance its accessibility and utility.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

4-(bromomethyl)-2-nitro-1-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H12BrNO3/c1-7(2)15-10-4-3-8(6-11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |

InChI Key |

PDDGFNWYBCYCKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 4 Bromomethyl 1 Isopropoxy 2 Nitrobenzene

Reactivity of the Benzylic Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring is a benzylic halide. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations or radicals, through resonance.

The carbon atom of the bromomethyl group is electrophilic and highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone of its synthetic utility. The nitro group, being a strong electron-withdrawing group, further activates the aromatic system towards nucleophilic substitution processes. jsynthchem.com

These reactions typically follow an Sₙ2 mechanism, although an Sₙ1 pathway involving a resonance-stabilized benzylic carbocation is also possible, particularly with weaker nucleophiles or under solvolytic conditions. A variety of nucleophiles can be employed to generate a diverse range of derivatives.

Table 1: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Benzylic Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl (B1604629) Ether |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Azide | Sodium Azide (NaN₃) | Benzyl Azide |

| Amine | Ammonia (NH₃) | Benzyl Amine |

The efficiency of these substitutions can be influenced by reaction conditions such as the solvent, temperature, and the nature of the nucleophile. For instance, kinetic studies on similar substituted nitrobenzenes have shown how the nucleophile and solvent can significantly affect reaction rates. nih.gov

The carbon-bromine bond in the benzylic position is relatively weak and can undergo homolytic cleavage upon initiation by heat or UV light, or through the use of a radical initiator like AIBN (azobisisobutyronitrile). This generates a resonance-stabilized benzylic radical. This intermediate can then participate in various radical-mediated processes, such as polymerization or coupling reactions.

Under strongly basic conditions, particularly with sterically hindered bases, elimination reactions can compete with nucleophilic substitution. This would involve the abstraction of a proton from the benzylic carbon, followed by the loss of the bromide ion, to form a highly reactive quinone methide intermediate. This intermediate can then polymerize or react with other species present in the mixture.

In nucleophilic substitution reactions, byproducts can arise from over-reaction or side reactions. For example, in the synthesis of related nitrobenzene (B124822) derivatives, the formation of complex aniline (B41778) byproducts has been observed under certain conditions. nih.gov The purity of the final product often depends on carefully controlling the reaction to favor the desired substitution pathway over elimination or other side reactions. nih.gov

Transformations of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can itself be transformed into other important functionalities, most notably an amino group.

The reduction of the nitro group to an amine is one of the most significant transformations in aromatic chemistry. wikipedia.org A key challenge in the reduction of 4-bromomethyl-1-isopropoxy-2-nitrobenzene is chemoselectivity—the selective reduction of the nitro group without affecting the reactive bromomethyl group or causing cleavage of the isopropoxy ether linkage.

A variety of reducing agents can be used, each offering different levels of selectivity. scispace.com

Catalytic Hydrogenation: This method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is highly effective for nitro group reduction. scispace.com However, it can also lead to hydrodehalogenation, where the benzylic bromine is replaced by hydrogen. Careful selection of the catalyst and reaction conditions is crucial to avoid this side reaction.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for nitro reduction. scispace.com These conditions are generally tolerant of halide substituents.

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a metal catalyst (e.g., Fe(OH)₃) can selectively reduce the nitro group under milder conditions. google.com This method can offer high yields and improved product quality while minimizing waste. google.com

Other Reagents: Systems like sodium borohydride (B1222165) (NaBH₄) with a catalyst, or zinc powder with ammonium (B1175870) chloride, have been developed for the selective reduction of nitro groups in the presence of other reducible functionalities. jsynthchem.comscispace.comniscpr.res.in

The choice of reducing agent is critical for achieving the desired product. For instance, reducing 4-nitroacetophenone, a molecule with both a nitro and a carbonyl group, demonstrates this principle; Sn/HCl reduces the nitro group selectively, while NaBH₄ would target the carbonyl group. scispace.com

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent System | Potential for Chemoselectivity | Common Byproducts/Side Reactions |

|---|---|---|

| H₂ / Pd/C | Moderate to Low | Hydrodehalogenation (loss of Br) |

| Fe / HCl | High | --- |

| SnCl₂ / HCl | High | --- |

| Hydrazine / Catalyst | High | --- |

| Zn / NH₄Cl | High | Incomplete reduction |

Intermediate reduction products, such as nitroso compounds and hydroxylamines, can also be formed depending on the specific reagents and conditions used. wikipedia.org

Should further substitution on the aromatic ring be desired, the existing substituents will direct the position of the incoming electrophile. The directing effects are a combination of inductive and resonance effects. libretexts.org

Isopropoxy Group (-OCH(CH₃)₂): This is an activating group. The oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (sigma complex) formed during electrophilic attack. youtube.com This effect is strongest at the ortho and para positions. Therefore, the isopropoxy group is a strong ortho-, para-director. libretexts.orgyoutube.com

Nitro Group (-NO₂): This is a strongly deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.orgscispace.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the preferred site of attack. libretexts.org

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom.

In 4-bromomethyl-1-isopropoxy-2-nitrobenzene, the positions on the ring are influenced by these competing effects. The powerful ortho-, para-directing effect of the activating isopropoxy group will dominate. The position ortho to the isopropoxy group (position 6) and the position para to it (position 4, already substituted) are strongly activated. However, position 6 is also meta to the deactivating nitro group. The other position ortho to the isopropoxy group (position 2) is already occupied by the nitro group. The most likely position for a new electrophile to attack would be position 6, which is ortho to the activating isopropoxy group and meta to the deactivating nitro group.

Table 3: Summary of Substituent Directing Effects

| Substituent | Type | Reactivity Effect | Directing Preference |

|---|---|---|---|

| -OCH(CH₃)₂ (Isopropoxy) | Activating | Increases ring reactivity | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Decreases ring reactivity | Meta |

Nucleophilic Aromatic Substitution Reactions Activated by the Nitro Group

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for aromatic compounds bearing strong electron-withdrawing groups. orgosolver.comchemistrysteps.com The nitro group (–NO2) is a powerful electron-withdrawing substituent that strongly deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic substitution. nih.govnumberanalytics.com This activation occurs through both inductive and resonance effects, which reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. nih.gov

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a suitable leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. libretexts.org

For this activation to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com This specific orientation allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group, thereby stabilizing the intermediate and facilitating the reaction. masterorganicchemistry.com

In the case of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, the powerful nitro group is located at the C-2 position. It would, therefore, activate positions ortho (C-3) and para (C-5) to itself for nucleophilic attack. nih.govresearchgate.net However, the title compound lacks a conventional leaving group (like a halogen) directly attached to the aromatic ring at these activated positions. The primary site for nucleophilic substitution on this molecule is the benzylic carbon of the 4-(bromomethyl) group. Nucleophilic attack on this sp3-hybridized carbon is significantly more favorable than an SNAr reaction on the sp2-hybridized ring carbons that lack a leaving group.

While a direct SNAr reaction on the ring is unlikely under standard conditions, reactions involving the substitution of a hydrogen atom (SNAr-H) have been reported for highly electron-deficient nitroaromatics. nih.govresearchgate.net Theoretically, a potent nucleophile could attack at the activated C-3 or C-5 positions, but this would require specific conditions to facilitate the departure of a hydride ion or an in-situ oxidation of the intermediate. researchgate.net

Reactions Involving the Isopropoxy Substituent

Ether Cleavage Reactions and Derivatives

Ethers are generally unreactive but can be cleaved by strong acids, most commonly hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com The reaction is a nucleophilic substitution that proceeds via either an SN1 or SN2 mechanism after the initial protonation of the ether oxygen, which creates a good leaving group. wikipedia.orglibretexts.org

For aryl alkyl ethers, such as 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, the cleavage occurs at the alkyl-oxygen bond. Nucleophilic attack on the sp2-hybridized carbon of the aromatic ring is highly disfavored. libretexts.org Consequently, the reaction invariably yields a phenol (B47542) and an alkyl halide. libretexts.org In this specific case, the isopropoxy group is cleaved. The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (e.g., Br⁻ or I⁻) on the isopropyl group's secondary carbon. This results in the formation of 4-Bromomethyl-2-nitrophenol and the corresponding isopropyl halide.

| Reactant | Acid Reagent | Phenolic Product | Alkyl Halide Product | Mechanism Type |

|---|---|---|---|---|

| 4-Bromomethyl-1-isopropoxy-2-nitrobenzene | HBr (excess) | 4-Bromomethyl-2-nitrophenol | 2-Bromopropane | SN2/SN1 on secondary carbon |

| 4-Bromomethyl-1-isopropoxy-2-nitrobenzene | HI (excess) | 4-Bromomethyl-2-nitrophenol | 2-Iodopropane | SN2/SN1 on secondary carbon |

Influence of Steric and Electronic Effects on Reactivity

The isopropoxy group (–OCH(CH₃)₂) influences the reactivity of the molecule through a combination of electronic and steric effects.

Steric Effects : The isopropyl group is significantly bulkier than a methoxy (B1213986) or ethoxy group. This steric hindrance can impede the approach of reagents to the adjacent ortho position (C-6). youtube.comnumberanalytics.com In reactions where the transition state is sensitive to crowding, the rate of reaction at the sterically hindered position may be reduced, potentially favoring substitution at the more accessible para position (C-4), which is already occupied by the bromomethyl group, or the other ortho position (C-2), occupied by the nitro group. The steric bulk can also influence the molecule's conformation, affecting how it interacts with other molecules or surfaces in condensed phases or catalytic processes. mdpi.com

| Effect Type | Description | Impact on Reactivity |

|---|---|---|

| Electronic (Resonance) | Donation of oxygen lone pair into the aromatic π-system. | Activates the ring for electrophilic substitution; directs incoming electrophiles to ortho/para positions. |

| Electronic (Inductive) | Withdrawal of electron density from the ring due to oxygen's electronegativity. | Slightly deactivates the ring. |

| Steric | The bulk of the isopropyl group hinders access to the adjacent (ortho) position. | Can decrease reaction rates at the C-6 position and influence product ratios in certain reactions. youtube.comnumberanalytics.com |

Intermolecular and Intramolecular Reaction Studies

The functional groups of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene allow for a variety of potential intermolecular and intramolecular reactions.

Intermolecular Reactions: The most prominent intermolecular reaction is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. This position is highly activated towards SN2 reactions due to the stability of the transition state, which is benzylic. A wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiols) can displace the bromide ion to form new derivatives.

Intramolecular Reactions: Intramolecular reactions would require the introduction of a nucleophilic center into the molecule that is positioned suitably to attack an electrophilic site. For example, if the nitro group at C-2 were selectively reduced to an amino group (–NH₂), the resulting compound, 2-Amino-4-bromomethyl-1-isopropoxybenzene, could undergo an intramolecular nucleophilic substitution. The amino group could attack the benzylic carbon, displacing the bromide ion to form a six-membered heterocyclic ring, a derivative of dihydro-1,4-benzoxazine. Such cyclization reactions are common in appropriately substituted systems.

Additionally, the isopropoxy group can act as a hydrogen bond acceptor in intermolecular interactions, which can influence the crystal packing and solid-state properties of the compound and its derivatives. mdpi.com

Investigation of Side Reactions and Formation Mechanisms of Impurities

Impurities can arise during the synthesis of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene or from its subsequent reactions.

Impurities from Synthesis:

Isomeric Impurities: If the synthesis involves the nitration of 4-bromomethyl-1-isopropoxybenzene, side products may include isomers where the nitro group is introduced at the C-3 position (ortho to the bromomethyl group and meta to the isopropoxy group), although the ortho/para directing nature of the isopropoxy group makes nitration at C-2 dominant.

Oxidation Products: Nitrating agents are often strong oxidants, which can lead to the formation of byproducts from the oxidation of the bromomethyl group to an aldehyde or carboxylic acid. nih.gov

Over-bromination: If the compound is prepared by the benzylic bromination of 1-isopropoxy-4-methyl-2-nitrobenzene (B1396570) (e.g., using N-Bromosuccinimide), a potential side reaction is over-bromination, leading to the formation of 4-(dibromomethyl)-1-isopropoxy-2-nitrobenzene.

Impurities from Reactions:

Elimination Products: When reacting the title compound with a strong, sterically hindered base, an E2 elimination reaction can compete with the desired SN2 substitution at the bromomethyl group. This would result in the formation of a stilbene-type dimer after subsequent reactions.

Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water or other protic solvents, which would yield the corresponding benzyl alcohol, 4-(hydroxymethyl)-1-isopropoxy-2-nitrobenzene.

Peroxide Formation Considerations in Isopropoxy-containing Compounds

Many common ethers and compounds with secondary alkyl groups are known to form potentially explosive peroxides upon exposure to oxygen and light. mit.eduyale.edu This process, known as autoxidation, is a free-radical chain reaction. osu.edu The isopropoxy group in the title compound is a structural feature that presents a risk for peroxide formation. mit.eduoregonstate.edu

The key structural requirement for peroxide formation is the presence of an auto-oxidizable hydrogen atom, typically on a carbon adjacent to an ether oxygen. mit.edu The isopropoxy group has such a hydrogen at its tertiary carbon position (the C-H bond on the carbon attached to the ether oxygen).

The mechanism involves three stages:

Initiation: A radical initiator (like UV light) abstracts the tertiary hydrogen atom from the isopropoxy group, forming a carbon-centered radical.

Propagation: This radical reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new carbon-centered radical, continuing the chain.

Termination: The reaction stops when two radicals combine.

The resulting hydroperoxides are typically less volatile than the parent ether. yale.edu If the compound is concentrated by evaporation or distillation, the peroxide concentration can increase to dangerous, shock-sensitive levels. mit.eduyale.edu Therefore, any isopropoxy-containing compound that has been stored for extended periods, especially in a partially empty and light-exposed container, should be tested for the presence of peroxides before being heated or concentrated. osu.edu

Derivatization and Functionalization Strategies Using 4 Bromomethyl 1 Isopropoxy 2 Nitrobenzene

Synthesis of Novel Aromatic and Heteroaromatic Compounds

The reactive nature of the benzylic bromide in 4-bromomethyl-1-isopropoxy-2-nitrobenzene provides a powerful handle for the construction of various aromatic and heteroaromatic ring systems. This is often achieved through reactions where the bromomethyl group participates in cyclization or condensation cascades.

For instance, benzyl (B1604629) bromides are valuable precursors in the synthesis of quinoline (B57606) and isoquinoline (B145761) frameworks, which are prevalent in many biologically active compounds. nih.govresearchgate.netresearchgate.netresearchgate.net One-pot multicomponent reactions involving 2-alkynylbenzaldehydes, amines, and a benzyl bromide derivative can afford functionalized 1,2-dihydroisoquinolines. nih.gov Similarly, visible-light-induced radical reactions between vinyl azides and α-carbonyl benzyl bromides have been shown to produce polysubstituted quinolines. researchgate.net The treatment of quinoline with benzyl bromoacetate, a related benzyl halide, leads to the formation of N-(1-benzyloxycarbonylmethyl)-quinolinium bromide, a precursor for further functionalization. researchgate.net

The synthesis of other heterocyclic systems such as furans and thiophenes can also be envisioned starting from 4-bromomethyl-1-isopropoxy-2-nitrobenzene. The Paal-Knorr synthesis, for example, allows for the creation of furans from 1,4-dicarbonyl compounds, which can be accessed through the alkylation of a suitable precursor with the benzyl bromide. pharmaguideline.com Likewise, thiophenes can be synthesized through various strategies, including the reaction of a benzyl bromide with a sulfur source and a suitable dielectrophile. orgsyn.org Furthermore, the Bartoli indole (B1671886) synthesis, which utilizes ortho-substituted nitroarenes, highlights the potential of the nitro group in this molecule to direct the formation of indole scaffolds, a highly important class of heterocycles in medicinal chemistry. wikipedia.orgrsc.orgyoutube.com

Introduction of Diverse Chemical Functionalities

The distinct reactivity of the bromomethyl and nitro groups on the aromatic ring of 4-bromomethyl-1-isopropoxy-2-nitrobenzene allows for the selective introduction of a wide array of chemical functionalities. This is primarily achieved through carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Forming Reactions, including Cross-Coupling Methods

The bromomethyl group is an excellent electrophile for various carbon-carbon bond-forming reactions, including powerful transition-metal-catalyzed cross-coupling reactions. These methods enable the connection of the benzyl fragment to a wide range of organic moieties.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile tool for forming carbon-carbon bonds between organoboron compounds and organic halides. Benzyl bromides, including those with electron-withdrawing groups, readily participate in Suzuki-Miyaura couplings with arylboronic acids or their derivatives. researchgate.netresearchgate.netnih.govrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to afford diarylmethane structures. Microwave-assisted protocols have been developed to accelerate these couplings. researchgate.net The reaction conditions can often be tuned to be compatible with various functional groups.

| Catalyst System | Base | Solvent | Reaction Conditions | Product Type | Reference |

| Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | Microwave | Diarylmethane | researchgate.net |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 °C | Diarylmethane | researchgate.net |

| Palladium complex with cobalt-containing phosphine ligand | Various | Biphasic (e.g., Toluene (B28343)/H₂O) | Varies | Diarylmethane | nih.gov |

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples organic halides with alkenes. organic-chemistry.org Benzyl halides are effective substrates in Heck-type reactions, reacting with a variety of alkenes to form new carbon-carbon bonds. researchgate.netorgsyn.orglookchem.comnih.gov Nickel-catalyzed versions of the Heck reaction have also been developed for the coupling of benzyl chlorides with simple olefins, demonstrating the potential for alternative, more earth-abundant catalysts. researchgate.net

| Catalyst | Base | Alkene Partner | Product Type | Reference |

| Pd(OAc)₂ | Bu₃N | Methyl acrylate | Substituted alkene | orgsyn.org |

| Nickel catalyst | - | Aliphatic olefins | 1,1-disubstituted olefins | researchgate.net |

| Pd(OAc)₂/LiCl | NaHCO₃ | Non-allylic benzyl alcohols | 1,5-diarylalkan-1-ones | lookchem.com |

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. iipseries.orggoogle.comrsc.org Benzyl bromides can undergo Sonogashira-type couplings with lithium acetylides in the presence of a palladium catalyst, providing a direct route to benzyl alkynes. nih.gov This transformation is often rapid and can tolerate a range of functional groups.

| Catalyst System | Alkyne Source | Reaction Conditions | Product Type | Reference |

| Pd[P(tBu₃)]₂ | Lithium acetylide | Room Temperature, 10 min | Benzyl alkyne | nih.gov |

| Pd/Cu | Terminal alkyne | Mild conditions | Arylalkyne | iipseries.org |

Carbon-Heteroatom Bond Formations (e.g., Phosphoramidate (B1195095) Synthesis)

The electrophilic bromomethyl group of 4-bromomethyl-1-isopropoxy-2-nitrobenzene is also highly amenable to nucleophilic substitution reactions with various heteroatom nucleophiles, leading to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

A key application in this area is the synthesis of phosphoramidates, which are important motifs in medicinal chemistry and chemical biology. wikipedia.orgrsc.orggcwgandhinagar.com The synthesis can be achieved through the reaction of a benzyl bromide with a suitable phosphoramidate precursor. For instance, the Atherton–Todd reaction or related methods can be employed, where a dialkyl H-phosphonate reacts with an amine in the presence of a halogenating agent and a base. Alternatively, a pre-formed phosphoramidate anion can displace the bromide. wikipedia.org

Beyond phosphoramidates, the bromomethyl group can react with a variety of other heteroatom nucleophiles. For example, reaction with amines or anilines leads to the formation of secondary or tertiary benzylic amines. Similarly, reaction with phenols or thiols under basic conditions yields benzyl ethers and thioethers, respectively. These transformations are fundamental in organic synthesis for introducing diverse functionalities and building more complex molecules. The presence of the electron-withdrawing nitro group can enhance the reactivity of the benzyl bromide towards nucleophilic attack. semanticscholar.org

Design and Synthesis of Complex Molecular Architectures and Scaffolds

The multifunctional nature of 4-bromomethyl-1-isopropoxy-2-nitrobenzene makes it an ideal starting material for the construction of complex molecular architectures and scaffolds. The orthogonal reactivity of its functional groups allows for stepwise or tandem reactions to build intricate structures.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for increasing molecular complexity. For instance, a zinc bromide complex formed from a nitrile, a Reformatsky reagent, and a terminal alkyne can undergo divergent palladium-catalyzed reactions to form various aromatic scaffolds, including quinolines. nih.gov The ability of benzyl bromide derivatives to participate in such tandem sequences highlights their utility in diversity-oriented synthesis.

Furthermore, the presence of both a nucleophile-accepting site (the bromomethyl group) and a group that can be transformed into a nucleophilic or directing group (the nitro group) opens up possibilities for intramolecular reactions to form cyclic structures. For example, reduction of the nitro group to an amine, followed by intramolecular reaction with the benzylic position (perhaps after conversion to another functional group) could lead to the formation of nitrogen-containing heterocyclic scaffolds. The synthesis of tetrahydropyrroloquinazolines from amino amides and aldehydes via a tandem Pictet-Spengler-like cyclization illustrates the power of such strategies in building polyannular systems. nih.gov

Development of High-Value Chemical Intermediates for Broader Applications

4-Bromomethyl-1-isopropoxy-2-nitrobenzene serves as a valuable intermediate in the synthesis of a wide range of high-value chemicals, including pharmaceuticals, agrochemicals, and materials. google.comorgsyn.orgnih.govnih.gov The functional groups present in the molecule can be readily transformed into other functionalities required for the final target molecule.

The nitro group, for example, is a versatile functional group that can be reduced to an amine, which can then be further derivatized. This is a common strategy in the synthesis of many pharmaceuticals. The resulting aniline (B41778) derivative can undergo a plethora of reactions, including amide bond formation, diazotization, and further cross-coupling reactions. Nitro-containing compounds themselves have shown a wide range of biological activities, including antibacterial and antiviral properties. nih.govnih.gov

The bromomethyl group is often used to introduce a benzyl protecting group for alcohols, phenols, and carboxylic acids. semanticscholar.orgorgsyn.org The resulting benzyl ethers or esters can be cleaved under specific conditions, making this a useful strategy in multi-step syntheses of complex natural products and pharmaceuticals. Moreover, the derivatization of the bromomethyl group, as discussed in the previous sections, leads to a vast array of intermediates that can be further elaborated into target molecules. For example, o-nitrobenzyl bromide is a key precursor for the fungicide pyraclostrobin. google.com This underscores the potential of such substituted nitrobenzyl bromides as building blocks in the agrochemical industry.

Advanced Methodologies in the Study of 4 Bromomethyl 1 Isopropoxy 2 Nitrobenzene

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the types of functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic region would display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton ortho to the nitro group would likely appear as a doublet, while the proton between the isopropoxy and bromomethyl groups would be a doublet of doublets. The proton ortho to the isopropoxy group would also be a doublet. The isopropoxy group would be characterized by a septet for the single methine proton and a doublet for the six equivalent methyl protons. The benzylic protons of the bromomethyl group would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the ten unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing and electron-donating nature of the substituents. For instance, the carbon atom attached to the nitro group would be significantly downfield.

Advanced 2D NMR Techniques: To definitively assign these signals, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would establish the connectivity between adjacent protons on the aromatic ring.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the substitution pattern on the benzene ring. For example, it would show a correlation between the benzylic protons of the bromomethyl group and the aromatic carbon it is attached to.

A hypothetical ¹H NMR data table based on known substituent effects is presented below:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic H (ortho to NO₂) | 7.8 - 8.0 | d | ~2 |

| Aromatic H (ortho to CH₂Br) | 7.4 - 7.6 | dd | ~8, ~2 |

| Aromatic H (ortho to O-iPr) | 7.0 - 7.2 | d | ~8 |

| Isopropoxy CH | 4.6 - 4.8 | septet | ~6 |

| Bromomethyl CH₂ | 4.5 - 4.7 | s | - |

| Isopropoxy CH₃ | 1.3 - 1.5 | d | ~6 |

Mass Spectrometry (MS) Applications and Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to determine its exact molecular formula.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the loss of the bromine atom, the isopropoxy group, or the nitro group. The observation of a fragment corresponding to the loss of a bromine radical would be a strong indicator of the presence of the bromomethyl group.

A table of expected major mass-to-charge ratio (m/z) peaks is provided below:

| m/z | Proposed Fragment | Significance |

| 275/277 | [C₁₀H₁₂BrNO₃]⁺ | Molecular ion peak showing bromine isotope pattern |

| 196 | [M - Br]⁺ | Loss of the bromine atom |

| 230/232 | [M - NO₂]⁺ | Loss of the nitro group |

| 216/218 | [M - C₃H₇O]⁺ | Loss of the isopropoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent and diagnostic peaks would be the strong, asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the isopropoxy ether linkage would appear as a strong band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic isopropoxy and bromomethyl groups would be seen just below 3000 cm⁻¹. The C-Br stretch of the bromomethyl group would be expected in the lower frequency region of the spectrum, typically around 600-700 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1510 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O (Ether) Stretch | 1200 - 1250 | Strong |

| C-Br Stretch | 600 - 700 | Medium |

Chromatographic Separation and Purification Techniques for Compound Isolation

Chromatographic techniques are essential for the separation and purification of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the progress of a synthesis reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the separation of the product from starting materials and byproducts can be visualized under UV light.

Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase is the standard method. The choice of eluent would be guided by the TLC analysis to ensure effective separation of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly would be used for detection. The purity would be determined by the area percentage of the main peak in the chromatogram.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental data.

Electronic Structure Calculations and Quantum Chemical Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene. These calculations can provide optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

Furthermore, analysis of the electronic structure can reveal important information about the molecule's reactivity. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitro group would be expected to be a region of high negative potential.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack. In nitroaromatic compounds, the LUMO is often localized on the nitrobenzene (B124822) moiety, indicating its role as an electron acceptor. beilstein-journals.org

Reaction Mechanism Predictions and Transition State Analysis

The study of reaction mechanisms for compounds like 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, which features a reactive benzylic bromide group, is greatly enhanced by computational chemistry. Density Functional Theory (DFT) is a powerful tool for predicting reaction pathways and characterizing transition states.

A primary reaction of interest would be a nucleophilic substitution (S_N2) at the benzylic carbon. In this process, a nucleophile (Nu⁻) attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new bond.

Mechanism Prediction: Using DFT calculations, the entire reaction coordinate can be mapped. This involves calculating the potential energy of the system as the distance between the nucleophile and the benzylic carbon changes. The resulting energy profile would identify the reactants, products, any intermediates, and the crucial transition state. The transition state is the highest point on the minimum energy path and is characterized by a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-Br bond breaking and the C-Nu bond forming).

Transition State Analysis: Analysis of the calculated transition state structure provides deep insight into the mechanism. For an S_N2 reaction on 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, computational analysis would reveal the geometry of the transition state, including the bond lengths of the partially formed C-Nu bond and the partially broken C-Br bond. The electronic properties of the transition state, such as the charge distribution, can also be calculated to understand how the substituents (isopropoxy and nitro groups) stabilize or destabilize the transition state. For instance, the electron-withdrawing nitro group is expected to have a significant influence on the charge distribution in the aromatic ring and the benzylic position.

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and physical properties of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene are intrinsically linked to its three-dimensional structure. The presence of flexible groups—the isopropoxy and bromomethyl substituents—means the molecule can exist in multiple conformations.

Conformational Analysis: A thorough conformational analysis is the first step in any computational study. This is typically performed by systematically rotating the rotatable bonds, such as the C-C bond of the benzyl (B1604629) group and the C-O bond of the isopropoxy group. A relaxed potential energy surface (PES) scan is calculated, where at each rotational step, the rest of the molecule's geometry is optimized to find the lowest energy structure. This process identifies all stable conformers (local minima on the PES). The relative energies of these conformers can then be used to calculate their expected populations at a given temperature using the Boltzmann distribution. Identifying the global minimum (the most stable conformer) is essential for accurate predictions of reactivity and spectral properties.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static low-energy structures, MD simulations provide insight into the dynamic behavior of the molecule in a specific environment, such as in a solvent. In an MD simulation, the motion of the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule's shape fluctuates. For 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, MD simulations could reveal the preferred orientation of the isopropoxy and bromomethyl groups in solution and how solvent molecules interact with the nitro group and the aromatic ring.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are statistical models that aim to correlate a molecule's chemical structure with its reactivity or biological activity. ijirset.com For a compound like 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, a QSAR model could be developed to predict its reactivity in a specific class of reactions based on computed molecular descriptors. ijirset.comresearchgate.net

To build such a model, a "training set" of structurally similar nitroaromatic compounds would be established. For each compound in the set, a specific reactivity measure (e.g., the rate constant of a reaction) would be determined experimentally. Then, a variety of quantum chemical descriptors would be calculated. These descriptors quantify various electronic and structural properties.

Common descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability to accept electrons; crucial for reactions involving electrophilic character. ijirset.com

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

A mathematical relationship, often through multiple linear regression, is then established between the descriptors (independent variables) and the measured reactivity (dependent variable). ijirset.com A successful QSAR model for nitroaromatics could then be used to predict the reactivity of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene without needing to perform the experiment.

Interactive Data Table: Hypothetical QSAR Data for Nitroaromatic Reactivity

This table illustrates the type of data used to build a QSAR model. Reactivity is hypothetically correlated with the energy of the LUMO.

| Compound (Analog) | E_LUMO (eV) | Log(Reactivity) |

| Nitrobenzene | -2.85 | 1.5 |

| 2-Nitrotoluene | -2.79 | 1.6 |

| 4-Nitroanisole | -2.91 | 1.4 |

| 1,2-Dinitrobenzene | -3.50 | 2.1 |

| 1,4-Dinitrobenzene | -3.61 | 2.3 |

Kinetic and Thermodynamic Studies

Reaction Rate Determinations and Activation Energy Measurements

Kinetic studies provide quantitative data on how fast a reaction proceeds. For 4-Bromomethyl-1-isopropoxy-2-nitrobenzene, a key study would be measuring the rate of its nucleophilic substitution reaction with a series of nucleophiles. vdoc.pub

Reaction Rate Determinations: To measure the rate of reaction, one could monitor the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. For example, in a reaction with a series of substituted anilines, pseudo-first-order conditions would be employed (using a large excess of the aniline) to determine the second-order rate constant (k₂). vdoc.pub By systematically varying the substituent on the nucleophile (e.g., from electron-donating to electron-withdrawing groups), a Hammett plot can be constructed. This plot of log(k₂) versus the Hammett substituent constant (σ) gives a reaction constant (ρ), which provides information about the charge development in the transition state. vdoc.pub

Activation Energy Measurements: By performing the kinetic experiments at several different temperatures, the activation energy (Eₐ) for the reaction can be determined using the Arrhenius equation. A plot of ln(k) versus 1/T yields a straight line with a slope of -Eₐ/R (where R is the gas constant). The activation energy is the minimum energy required for the reaction to occur and is a critical parameter for understanding reaction feasibility.

Interactive Data Table: Illustrative Kinetic Data for a Benzyl Bromide Analog

This table shows hypothetical rate constants for the reaction of a substituted benzyl bromide with a nucleophile, demonstrating the effect of ring substituents on reactivity.

| Substituent (Z) on Benzyl Bromide | Rate Constant, k (10⁻⁴ M⁻¹s⁻¹) at 298 K |

| 4-Methoxy | 0.5 |

| 4-Methyl | 1.2 |

| Hydrogen | 2.5 |

| 4-Chloro | 8.0 |

| 4-Nitro | 150.0 |

Equilibrium Constant Measurements and Stability Analysis

Thermodynamic studies focus on the energy and stability of reactants and products and the position of chemical equilibrium.

Equilibrium Constant Measurements: While many reactions of benzylic bromides proceed to completion, it is possible to study systems that reach a measurable equilibrium. For example, a reversible reaction involving the formation of a complex could be studied. The concentrations of all species at equilibrium can be measured (e.g., by NMR or spectroscopy). The equilibrium constant (Kₑq) is then calculated from these concentrations. By measuring Kₑq at different temperatures, the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the reaction can be determined using the van 't Hoff equation. These parameters provide a complete thermodynamic profile of the reaction.

Stability Analysis: Thermodynamic analysis is also crucial for assessing the chemical stability of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene itself. This involves studying its propensity to decompose over time or under specific conditions (e.g., heat or light). The kinetics of the decomposition can be followed, and the thermodynamic parameters for the decomposition process can be calculated. For instance, differential scanning calorimetry (DSC) could be used to determine its thermal stability by measuring the temperature at which exothermic decomposition occurs. This is vital for understanding the compound's shelf-life and handling requirements. The equilibrium between different conformers, as discussed in section 5.3.3, is also a form of stability analysis, governed by the relative free energies of the conformers. vdoc.pub

Applications of 4 Bromomethyl 1 Isopropoxy 2 Nitrobenzene in Chemical Sciences

Role as a Versatile Synthetic Building Block in General Organic Chemistry

The chemical architecture of 4-Bromomethyl-1-isopropoxy-2-nitro-benzene makes it a potentially valuable building block in organic synthesis. The presence of a benzylic bromide offers a reactive site for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, such as amines, alcohols, thiols, and cyanides, thereby enabling the construction of more complex molecular frameworks.

The isopropoxy group and the nitro group on the aromatic ring significantly influence the reactivity of the molecule. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. The isopropoxy group, an ortho-, para-director, can modulate the electronic properties of the ring. This combination of functional groups allows for a range of synthetic transformations, making it a versatile precursor for polysubstituted benzene derivatives.

| Reactive Site | Type of Reaction | Potential Products |

| Bromomethyl group | Nucleophilic Substitution | Ethers, Esters, Amines, Nitriles |

| Nitro group | Reduction | Anilines |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted benzene derivatives |

Precursor in Advanced Materials Research and Development

In the field of materials science, functionalized aromatic compounds are crucial for creating new materials with desired properties. The structure of this compound suggests its potential use as a monomer or a cross-linking agent in the synthesis of novel polymers. The aromatic core can impart thermal stability, while the functional groups offer sites for polymerization or modification. For instance, the nitro group could be reduced to an amine, which can then be used to form polyamides or polyimides. The isopropoxy group can influence the solubility and processing characteristics of the resulting materials.

Utility in Enzyme Studies and Biochemical Probe Synthesis

Biochemical probes are essential tools for studying biological systems. The reactive bromomethyl group of this compound could potentially be used to covalently label enzyme active sites or other biomolecules. By incorporating a reporter group, such as a fluorophore or a radioisotope, this compound could be transformed into a probe for visualizing and quantifying biological processes. The isopropoxy and nitro groups could be modified to fine-tune the probe's specificity and cell permeability.

Development of Agrochemical Precursors and Intermediates

Many modern agrochemicals, including herbicides, insecticides, and fungicides, are based on substituted aromatic structures. The unique combination of substituents in this compound makes it an interesting starting material for the synthesis of new agrochemical candidates. The different functional groups can be manipulated to create a library of compounds for screening against various agricultural pests and diseases. The nitro group is a common feature in certain classes of herbicides, and its presence, along with other modifiable groups, offers a platform for developing novel active ingredients.

Contribution to the Synthesis of Precursors for Bioactive Compounds

The term "bioactive compounds" encompasses a broad range of molecules that have an effect on living organisms, including pharmaceuticals. The structural motifs present in this compound are found in various medicinally important compounds. The anilines derived from the reduction of the nitro group are a cornerstone of medicinal chemistry. The ability to introduce diverse functionalities via the bromomethyl group allows for the synthesis of a wide array of derivatives that can be tested for biological activity. This makes the compound a potential starting point for the discovery of new therapeutic agents.

Future Prospects and Emerging Research Areas

Sustainable and Green Chemical Synthesis of 4-Bromomethyl-1-isopropoxy-2-nitrobenzene

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, which can have significant environmental drawbacks. The principles of green chemistry are driving research towards more benign and sustainable synthetic routes. For 4-Bromomethyl-1-isopropoxy-2-nitro-benzene, this could involve several key areas of investigation:

Alternative Nitrating Agents: Research is increasingly focused on replacing traditional nitrating agents (like nitric acid/sulfuric acid mixtures) with more environmentally friendly alternatives. Recent advancements have highlighted the use of bench-stable, recyclable organic nitrating reagents. For instance, the application of reagents like N-nitrosuccinimide or N-nitrosaccharin could offer milder reaction conditions and improved safety profiles.

Greener Solvent Systems: The use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis. These solvents can offer improved reaction rates and easier product separation.

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted or ultrasound-promoted reactions, could lead to significantly reduced energy consumption and shorter reaction times.

A comparative overview of traditional versus green synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Nitroaromatic Compounds

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Nitrating Agent | Nitric acid/Sulfuric acid | N-Nitroheterocycles, N-nitrosaccharin |

| Solvent | Chlorinated hydrocarbons | Ionic liquids, supercritical CO2 |

| Energy Input | Conventional heating | Microwave, ultrasound |

| Byproducts | Acidic waste | Recyclable reagents |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling reactions that were previously difficult or impossible. For this compound, new catalysts could enhance both its synthesis and its subsequent transformations.

Catalytic Nitration: The use of solid acid catalysts or zeolites for the nitration step could offer improved regioselectivity and easier catalyst recovery and reuse.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations. This could be applied to the synthesis of this compound, for instance in the bromination of the methyl group under milder conditions than traditional free-radical bromination. Photocatalytic methods could also be used for the ipso-nitration of a corresponding boronic acid precursor, offering excellent functional group compatibility.

Metal-Catalyzed Cross-Coupling: The benzylic bromide moiety of the title compound is a prime handle for cross-coupling reactions. The development of novel palladium, nickel, or copper-based catalytic systems could enable the efficient coupling of this building block with a wide range of nucleophiles, leading to the rapid diversification of its structure.

Integration with Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, particularly in terms of safety, scalability, and control. The synthesis of this compound is well-suited for this technology.

Enhanced Safety: Nitration reactions are often highly exothermic and can pose significant safety risks in batch production. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways.

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher yields and selectivities, reducing the formation of byproducts.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period or by using multiple reactors in parallel, which is often simpler and more reliable than scaling up a batch reactor.

Table 2: Batch vs. Flow Chemistry for Nitration Reactions

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited | Excellent |

| Safety | Higher risk of thermal runaway | Inherently safer |

| Scalability | Complex | Straightforward |

| Control | Moderate | Precise |

Exploration of Unprecedented Chemical Transformations and Reactivities

The unique combination of a benzylic bromide, a nitro group, and an isopropoxy group on the same aromatic ring opens up possibilities for novel chemical transformations.

Tandem Reactions: The functional groups of this compound could be utilized in tandem or cascade reactions. For example, a reaction could be designed where the benzylic bromide first undergoes a substitution, followed by a reduction of the nitro group and subsequent cyclization to form complex heterocyclic structures.

Photochemical Reactions: The nitroaromatic system can participate in a variety of photochemical reactions. Research into the photochemistry of this compound could uncover new light-induced transformations and reactivity patterns.

C-H Activation: The development of methods for the direct functionalization of C-H bonds is a major goal in organic chemistry. Future research could target the activation of the aromatic C-H bonds on the ring, enabling the introduction of new functional groups without the need for pre-functionalized starting materials.

Applications in Automated Synthesis and Machine Learning for Chemical Discovery

The intersection of automation, data science, and chemistry is accelerating the pace of discovery. This compound and its derivatives are prime candidates for inclusion in these modern workflows.

Automated Synthesis Platforms: Automated synthesis platforms can rapidly generate libraries of related compounds by systematically varying the reaction partners and conditions. By using this compound as a core building block, these platforms could quickly produce a diverse set of molecules for screening in drug discovery or materials science applications.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on reaction data to predict the optimal conditions for a given transformation. This could be applied to the synthesis of this compound to maximize yield and minimize byproducts, or to predict the outcome of its reactions with various substrates.

Predictive Modeling of Properties: Machine learning models could also be used to predict the physicochemical and biological properties of derivatives of this compound, helping to guide synthetic efforts towards molecules with desired characteristics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromomethyl-1-isopropoxy-2-nitro-benzene with high purity?

- Methodology :

- Step 1 : Start with a nitrobenzene derivative (e.g., 1-isopropoxy-2-nitrobenzene). Introduce the bromomethyl group via radical bromination or nucleophilic substitution using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .

- Step 2 : Optimize solvent choice (e.g., CCl₄ for radical stability) and temperature (60–80°C) to minimize side products.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and HPLC (>98% purity recommended) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Analytical Workflow :

- NMR : Use H and C NMR to confirm substituent positions. Key signals: bromomethyl protons (~4.3–4.5 ppm), isopropoxy methine (1.2–1.4 ppm), and nitro group deshielding effects .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~284.0 for C₁₀H₁₁BrNO₃).

- X-ray Crystallography : For unambiguous structural assignment, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Advanced Research Questions

Q. How can researchers optimize bromination efficiency while minimizing undesired di-substitution products?

- Experimental Design :

- Reagent Stoichiometry : Limit brominating agents (e.g., NBS) to 1.1 equivalents to avoid over-bromination.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance selectivity for mono-substitution by stabilizing intermediates .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion (~85–90%).

- Data Contradictions : If di-substitution occurs, compare H NMR integrals of bromomethyl protons (di-substituted products show doubled intensity) .

Q. How to resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Troubleshooting Framework :

- Step 1 : Validate computational models (e.g., DFT calculations) by cross-referencing with crystallographic data (e.g., bond lengths and angles from SHELX-refined structures) .

- Step 2 : Re-examine solvent effects on NMR chemical shifts; use CDCl₃ for consistency with literature benchmarks.

- Step 3 : If crystal structure is unavailable, employ NOESY or COSY NMR to confirm spatial proximity of substituents .

Q. What strategies mitigate thermal instability during storage or reaction conditions?

- Stability Analysis :

- Storage : Store at –20°C under inert atmosphere (argon) to prevent degradation via bromine loss or nitro group reduction.

- Reaction Conditions : Avoid prolonged heating (>100°C); use microwave-assisted synthesis for controlled temperature profiles.

- Decomposition Pathways : Monitor via GC-MS for byproducts like demethylated or dehalogenated derivatives .

Data Contradiction & Interpretation

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

- Resolution Protocol :

- Case 1 : If X-ray data (e.g., SHELXL-refined) suggests a planar nitro group but DFT predicts non-planarity, consider dynamic effects (e.g., crystal packing forces) or re-optimize computational parameters .

- Case 2 : For NMR signals inconsistent with expected coupling patterns, verify sample purity (>99%) and rule out solvent impurities (e.g., residual acetone in DMSO-d₆) .

Applications in Advanced Research

Q. What role does this compound play in designing photoactive materials?

- Methodological Insights :

- Photophysical Studies : Use UV-Vis spectroscopy to assess nitro group-mediated charge transfer transitions (λmax ~300–350 nm).

- Derivatization : React the bromomethyl group with thiols or amines to create functionalized ligands for metal-organic frameworks (MOFs) .

Safety & Compliance

Q. What safety protocols are essential when handling this compound?

- Best Practices :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile brominated intermediates.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.